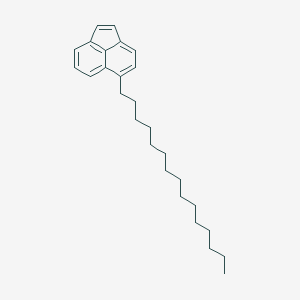
Acenaphthylene, 5-pentadecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acenaphthylene, 5-pentadecyl- is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a pentadecyl group attached to the acenaphthylene core. The molecular formula for acenaphthylene, 5-pentadecyl- is C27H50, and it has a molecular weight of 374.6859 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylene, 5-pentadecyl- typically involves the alkylation of acenaphthylene with a pentadecyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds as follows:
- Acenaphthylene is dissolved in an inert solvent such as dichloromethane.
- The pentadecyl halide is added to the solution.
- The Lewis acid catalyst is introduced, and the reaction mixture is stirred at a controlled temperature.
- The product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of acenaphthylene, 5-pentadecyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Acenaphthylene, 5-pentadecyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of acenaphthylene, 5-pentadecyl- typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
Acenaphthylene, 5-pentadecyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for therapeutic research.
Industry: Acenaphthylene, 5-pentadecyl- is used in the production of polymers, dyes, and other industrial chemicals. .
作用機序
The mechanism of action of acenaphthylene, 5-pentadecyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.
Pathway Modulation: Influencing biochemical pathways, resulting in altered physiological responses.
類似化合物との比較
Similar Compounds
Acenaphthene: A hydrogenated derivative of acenaphthylene, used in the production of dyes and plastics.
Naphthalene: A simpler polycyclic aromatic hydrocarbon, used in mothballs and as a precursor to other chemicals.
Anthracene: Another polycyclic aromatic hydrocarbon, used in the production of dyes and as a scintillator in radiation detection.
Uniqueness
Acenaphthylene, 5-pentadecyl- is unique due to the presence of the long pentadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in non-polar solvents and influences its reactivity compared to other polycyclic aromatic hydrocarbons .
特性
CAS番号 |
66291-93-8 |
|---|---|
分子式 |
C27H38 |
分子量 |
362.6 g/mol |
IUPAC名 |
5-pentadecylacenaphthylene |
InChI |
InChI=1S/C27H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-19-20-25-22-21-24-17-15-18-26(23)27(24)25/h15,17-22H,2-14,16H2,1H3 |
InChIキー |
HXPNMJJPBXOHQF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC=C2C=CC3=C2C1=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


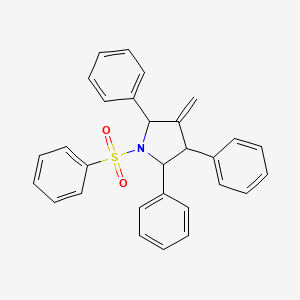

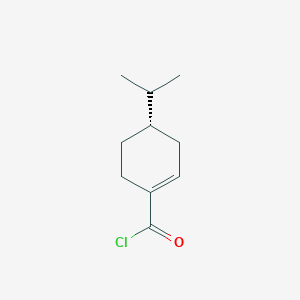
![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
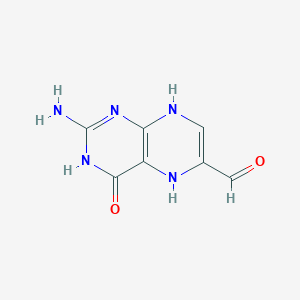




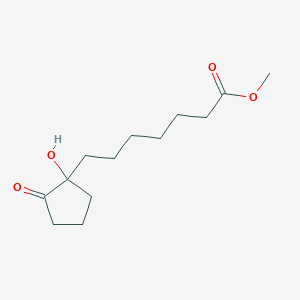
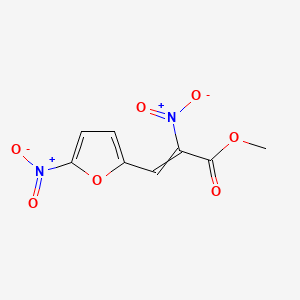
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one](/img/structure/B14475529.png)
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)
